molecular formula C16H16N4O B3000416 (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide CAS No. 1808894-38-3

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide

Katalognummer B3000416
CAS-Nummer: 1808894-38-3
Molekulargewicht: 280.331
InChI-Schlüssel: AQALMDIGVWAPDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide, also known as DMCM, is a compound that has been extensively studied for its potential use as an anxiolytic agent. DMCM belongs to the imidazobenzodiazepine class of compounds, which are known to bind to the benzodiazepine site on GABA-A receptors in the central nervous system.

Wirkmechanismus

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide binds to the benzodiazepine site on GABA-A receptors in the central nervous system, leading to increased GABAergic neurotransmission. This results in a reduction in neuronal excitability and anxiolytic effects.
Biochemical and physiological effects:
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide has been shown to reduce anxiety-like behavior and potentiate the effects of other anxiolytic drugs in animal models. It has also been shown to have anticonvulsant effects and reduce symptoms of alcohol withdrawal syndrome in animal models. (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide has been shown to have a short half-life and to be rapidly metabolized in the liver.

Vorteile Und Einschränkungen Für Laborexperimente

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide has been widely used in animal studies due to its anxiolytic and anticonvulsant effects. However, its short half-life and rapid metabolism in the liver can make it difficult to use in long-term studies. Additionally, the effects of (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide can vary depending on the dose and the animal model used.

Zukünftige Richtungen

Future research on (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide could focus on developing analogs with longer half-lives and improved pharmacokinetic properties. Additionally, further studies could investigate the potential use of (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide in treating other neurological disorders, such as depression and post-traumatic stress disorder. Finally, studies could investigate the effects of (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide on different subtypes of GABA-A receptors, which could lead to the development of more selective anxiolytic agents.

Synthesemethoden

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting compound with 1-methylimidazole and cyanogen bromide. Another method involves the reaction of 2,4-dimethylphenylhydrazine with 2-cyano-3-(1-methylimidazol-4-yl)acrylonitrile in the presence of a base. Both methods have been used to produce (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide with high yields and purity.

Wissenschaftliche Forschungsanwendungen

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide has been studied extensively for its potential use as an anxiolytic agent. In animal studies, (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide has been shown to reduce anxiety-like behavior and potentiate the effects of other anxiolytic drugs. (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide has also been studied for its potential use in treating alcohol withdrawal syndrome, as it has been shown to reduce symptoms such as tremors and seizures in animal models. Additionally, (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide has been studied for its potential use in treating epilepsy, as it has been shown to have anticonvulsant effects in animal models.

Eigenschaften

IUPAC Name

(Z)-2-cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-4-5-15(12(2)6-11)19-16(21)13(8-17)7-14-9-20(3)10-18-14/h4-7,9-10H,1-3H3,(H,19,21)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQALMDIGVWAPDI-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CN(C=N2)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CN(C=N2)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.